1,2,4,5-Tetrachlorobenzene

Catalog No.
S579671
CAS No.
95-94-3
M.F
C6H2Cl4
M. Wt
215.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4,5-Tetrachlorobenzene

CAS Number

95-94-3

Product Name

1,2,4,5-Tetrachlorobenzene

IUPAC Name

1,2,4,5-tetrachlorobenzene

Molecular Formula

C6H2Cl4

Molecular Weight

215.9 g/mol

InChI

InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H

InChI Key

JHBKHLUZVFWLAG-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)Cl

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
2.76e-06 M
Slightly soluble in ethanol; soluble in ether and benzene
In water, 0.595 mg/l at 25 °C.
Solubility in water, mg/l at 25 °C: 2.16

Synonyms

NSC 27003; s-Tetrachlorobenzene

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)Cl

The exact mass of the compound 1,2,4,5-Tetrachlorobenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)2.76e-06 mslightly soluble in ethanol; soluble in ether and benzenein water, 0.595 mg/l at 25 °c.solubility in water, mg/l at 25 °c: 2.16. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27003. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Supplementary Records. It belongs to the ontological category of tetrachlorobenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2,4,5-Tetrachlorobenzene is a heavily chlorinated aromatic intermediate utilized in the synthesis of engineering polymers, specialty agrochemicals, and advanced electronic materials. Characterized by its D2h molecular symmetry, this compound exhibits strong intermolecular halogen bonding and a substantially elevated melting point compared to its structural isomers [1]. In industrial procurement, it serves as a regioselective precursor for nucleophilic aromatic substitution (SNAr) reactions, acting as the foundational building block for symmetric tetra-substituted derivatives such as pyromellitic dianhydride (PMDA) and sulfur-containing polyimide monomers [2]. Its distinct thermodynamic profile and low aqueous solubility make it a specific starting material for applications demanding strict structural uniformity and defined phase-separation behavior.

Substituting 1,2,4,5-tetrachlorobenzene with its closest in-class analogs—such as 1,2,3,4-tetrachlorobenzene, 1,2,3,5-tetrachlorobenzene, or 1,2,4-trichlorobenzene—fundamentally alters both physical processability and downstream product architecture. Because of its high symmetry, 1,2,4,5-tetrachlorobenzene is a high-melting solid, whereas its asymmetric isomers melt at drastically lower temperatures, which changes crystallization kinetics, handling protocols, and thermal formulation limits [1]. More critically, in synthetic procurement, utilizing an asymmetric baseline material for multi-substitution reactions generates statistical mixtures of isomers. This necessitates yield-destroying chromatographic separations to achieve the single-isomer purity required for polymer-grade dianhydrides and high-refractive-index polyimide precursors [2]. Consequently, for symmetric macromolecular architectures, generic substitution is chemically unviable.

Thermal Behavior and Symmetry-Driven Melting Point

The D2h molecular symmetry of 1,2,4,5-tetrachlorobenzene enables highly ordered crystal packing, resulting in a melting point of 140.0 °C. In contrast, the less symmetrical isomers 1,2,3,4-tetrachlorobenzene and 1,2,3,5-tetrachlorobenzene exhibit melting points of 47.5 °C and 54.5 °C, respectively [1]. This 85–92 °C differential dictates the material's phase under standard operational temperatures, driven by specific Cl···Cl halogen bonds [2].

Evidence DimensionMelting point
Target Compound Data140.0 °C
Comparator Or Baseline1,2,3,4-tetrachlorobenzene (47.5 °C) and 1,2,3,5-tetrachlorobenzene (54.5 °C)
Quantified Difference85.5 to 92.5 °C higher melting point
ConditionsStandard atmospheric pressure, solid-state phase transition

The substantially higher melting point enables robust solid-phase handling, prevents melting during high-temperature milling, and allows for efficient purification via crystallization rather than distillation.

Aqueous Solubility and Hydrophobic Formulation Stability

1,2,4,5-Tetrachlorobenzene demonstrates an extremely low aqueous solubility of 1.27 mg/L at 25 °C. When compared to its isomer 1,2,3,4-tetrachlorobenzene, which has an aqueous solubility of 7.8 mg/L under identical conditions, the 1,2,4,5-isomer is significantly more hydrophobic [1]. This reduced solubility directly impacts its partitioning behavior in multiphase solvent systems and environmental persistence models.

Evidence DimensionAqueous solubility
Target Compound Data1.27 mg/L
Comparator Or Baseline1,2,3,4-tetrachlorobenzene (7.8 mg/L)
Quantified Difference6.1-fold reduction in aqueous solubility
ConditionsAqueous solution at 25 °C

This extreme hydrophobicity is critical for engineering moisture-resistant material formulations and dictates specific parameters for multiphase liquid-liquid extraction during industrial processing.

Precursor Regioselectivity in Nucleophilic Aromatic Substitution

During nucleophilic aromatic substitution (SNAr) with reagents such as sodium tert-butylthiolate, 1,2,4,5-tetrachlorobenzene yields a single, symmetric tetra-substituted product (e.g., tetrathiobenzenes) [1]. Using an asymmetric baseline such as 1,2,4-trichlorobenzene or 1,2,3,4-tetrachlorobenzene results in a statistical mixture of regioisomers that require extensive separation steps to isolate a single target molecule[2].

Evidence DimensionIsomeric product distribution
Target Compound DataSingle symmetric tetra-substituted isomer
Comparator Or BaselineAsymmetric chlorobenzenes (yield statistical mixtures of regioisomers)
Quantified DifferenceElimination of regioisomer byproducts
ConditionsSNAr reactions with nucleophiles in polar aprotic solvents

Procuring this exact symmetric isomer eliminates the need for complex downstream chromatographic separations, directly reducing manufacturing costs for high-purity polymer monomers.

High-Refractive-Index Polyimide Monomer Synthesis

Because 1,2,4,5-tetrachlorobenzene undergoes regioselective nucleophilic aromatic substitution without forming statistical isomer mixtures, it is the required starting material for synthesizing highly symmetric diamines (e.g., BTTA) and dianhydrides. These monomers are subsequently polymerized to create high-refractive-index, highly transparent polyimide films used in advanced optoelectronics[1].

Solid-State Halogen-Bonded Supramolecular Assemblies

The compound's D2h symmetry and exceptionally high melting point (140.0 °C) make it the exact structural candidate for engineering robust, solid-state supramolecular networks. Its predictable Cl···Cl halogen bonding interactions are utilized to design crystalline materials that maintain structural integrity at temperatures where lower-symmetry isomers would melt or deform [2].

Hydrophobic Intermediates for Multiphase Chemical Extraction

Leveraging its extremely low aqueous solubility (1.27 mg/L), 1,2,4,5-tetrachlorobenzene is selected as a hydrophobic intermediate in specialty chemical formulations. Its specific partitioning behavior ensures that it remains strictly in the organic phase during multi-step liquid-liquid extractions, preventing yield loss into aqueous waste streams [3].

Physical Description

1,2,4,5-tetrachlorobenzene appears as odorless white flakes or chunky solid. (NTP, 1992)
COLOURLESS CRYSTALS.

Color/Form

COLORLESS SUBLIMABLE NEEDLES

XLogP3

4.6

Boiling Point

464 to 475 °F at 760 mm Hg (NTP, 1992)
244.5 °C
243-246 °C

Flash Point

311 °F (NTP, 1992)
311 °F (155 °C) (closed cup)
155 °C c.c.

Vapor Density

7.4 (NTP, 1992) (Relative to Air)
7.4 (air=1)
Relative vapor density (air = 1): 7.4

Density

1.858 at 70 °F (NTP, 1992)
1.833 kg/l
1.83 g/cm³

LogP

4.64 (LogP)
Log Kow= 4.60
4.9

Odor

STRONG, UNPLEASANT ODOR

Melting Point

280 to 284 °F (NTP, 1992)
139.5 °C
139-140 °C

UNII

5N27529KGH

GHS Hazard Statements

Aggregated GHS information provided by 89 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 89 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 88 of 89 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (53.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (53.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (43.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (57.95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (57.95%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

less than 0.1 mm Hg at 77 °F ; 40 mm Hg at 295° F (NTP, 1992)
0.01 mmHg
0.0054 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 0.7

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

95-94-3
12408-10-5
63697-22-3

Wikipedia

1,2,4,5-tetrachlorobenzene

Biological Half Life

61.66 Days
AT END OF 2 YR EXPOSURE AT 5 MG/KG/DAY IN DIET OF DOGS, 1,2,4,5-TETRACHLOROBENZENE WAS ELIMINATED FROM FAT & PLASMA WITH HALF-LIFE OF 111 & 104 DAYS.

Methods of Manufacturing

... MANUFACTURED ... /BY/ THE CHLORINATION OF BENZENE WITH 4 MOLES OF CHLORINE ...
Iodine plus antimony trichloride is effective in selectively chlorinating 1,2,4-trichlorobenzene to 1,2,4,5-tetrachlorobenzene.

General Manufacturing Information

Benzene, 1,2,4,5-tetrachloro-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
Distillation range: 240-246 °C

Analytic Laboratory Methods

NIOSH 5517-2: Analyte: 1,2,4,5-tetrachlorobenzene; Matrix: air; Technique: gas chromatography, (63)-Ni electron capture detector; Desorption: 2 ml hexane; 30 min ultrasonic agitation; Injection vol: 2 ul; Temp: injection: 220 °C; detector: 300 °C; column: 160 °C; Gases carrier: nitrogen, 30 ml/min, purge: nitrogen, 90 ml/min; Column: 2.0 m X 2 mm ID nickel, 10% Carbowax 20M-TPA on 80/100 mesh Chromosorb W AW; Calibration: standard soln of analytes in hexane; Range: 0.02 to 500 ug/sample; Precision (relative standard deviation): 0.042; Estimated limit of detection: 0.001 ug/ml in hexane; Interferences: Using chromatographic conditions given above, 1,2,3,5-tetrachlorobenzene coelutes with 1,2,4,5-tetrachlorobenzene.
Air Samples ... an air sampling tube packed with two sections of Amberlite XAD-2 resin separated by a silanized glass wool plug, to collect the chlorobenzenes /is used/. The adsorbent is desorbed with carbon tetrachloride and analyzed by gas chromatography using a photoionization detector. When using this method the minimum detection limits for mono, di, tri, tetra and pentachlorobenzenes is 15, 20, 30, 35, and 45 ppb (v/v), respectively. /Chlorobenzenes/
HIGH RESOLUTION GAS CHROMATOGRAPHY OF CHLORINATED BENZENES WAS STUDIED. SATISFACTORY RESOLUTION OF 12 BENZENES, INCLUDING 1,2,4,5-TETRACHLOROBENZENE, WAS OBTAINED.
Negative ion chemical ionization mass spectrometry is evaluated as a method for qualitative and quantitative determination of polyhalogenated aromatic hydrocarbons, including 1,2,4,5-tetrachlorobenzene. Each cmpd or mixture of cmpd is analyzed by glass capillary gas chromatography-mass spectrometry by using different modes of chemical ionization in the mass spectrometer.
For more Analytic Laboratory Methods (Complete) data for 1,2,4,5-TETRACHLOROBENZENE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

CHLOROBENZENES (INDUSTRIAL PRODUCTS), MONOCHLOROBENZENE THROUGH HEXACHLOROBENZENE, @ PPB LEVELS IN HUMAN URINE & BLOOD SAMPLES WERE DETERMINED BY GAS CHROMATOGRAPHY WITH PHOTOIONIZATION DETECTION.
THE MEAN LEVELS OF CHLOROBENZENES (INCLUDING 1,2,4,5-TETRACHLOROBENZENE) IN HUMAN MILK AND ADIPOSE TISSUE WERE DETERMINED BY GLASS CAPILLARY GAS CHROMATOGRAPHY AND RANGED FROM TRACES TO 25 UG/KG FOR HUMAN MILK AND FROM NOT DETECTED TO 146 UG/KG FOR ADIPOSE TISSUE.
RESIDUES OF POLYCHLORINATED COMPOUNDS INCLUDING 1,2,4,5-TETRACHLOROBENZENE HAVE BEEN QUANTITATED BY MULTIPLE-ION-DETECTION GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN GREAT LAKES FISH COLLECTED BETWEEN 1974 AND 1980.

Dates

Last modified: 08-15-2023

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